(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C26H29N3O4S2 and its molecular weight is 511.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazolidinone derivatives, including structures related to the specified compound, involves various chemical reactions aimed at enhancing their biological activities. For instance, Horishny and Matiychuk (2020) developed a preparative procedure for the synthesis of thiazolidinone derivatives showing moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to these compounds (Horishny & Matiychuk, 2020). Similarly, Velikorodov, Shustova, and Kovalev (2017) reported the synthesis of thiazolidin-2-ones derivatives through Hetero-Diels–Alder reactions, yielding compounds with significant yields (Velikorodov, Shustova, & Kovalev, 2017).
Antimicrobial Activity
Thiazolidinone derivatives have shown promising antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives, some of which exhibited significant antimicrobial activities (Gouda et al., 2010). Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, testing their antibacterial and antifungal activities against various pathogens and demonstrating the potential of these compounds as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
The antitumor potential of thiazolidinone derivatives is a significant area of interest. Horishny and Matiychuk (2021) synthesized esters and amides of thiazolidin-3-yl derivatives, which were evaluated for their antitumor activity, showing moderate effectiveness against various human cancer cell lines (Horishny & Matiychuk, 2021).
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S2/c1-32-21-11-10-19(17-22(21)33-2)18-23-25(31)29(26(34)35-23)12-6-9-24(30)28-15-13-27(14-16-28)20-7-4-3-5-8-20/h3-5,7-8,10-11,17-18H,6,9,12-16H2,1-2H3/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITQQHFQXYSCLV-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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